Desacetylcephalothin sodium (CAS 5547-29-5) is the primary, biologically active metabolite of the first-generation cephalosporin antibiotic, cephalothin. Formed via the enzymatic hydrolysis of the C-3 ester group, this highly water-soluble sodium salt is a critical analytical and synthetic reference material . In procurement, it is primarily sourced as a high-purity analytical standard for pharmacokinetic modeling, therapeutic drug monitoring, and as a strictly defined impurity reference in the manufacturing of related veterinary antibiotics, such as cefalonium . Its defined structural polarity and established baseline properties make it indispensable for validating chromatographic methods and quantifying metabolic degradation pathways in both clinical and veterinary pharmacology [1].
Generic substitution with the parent drug (cephalothin) or other first-generation cephalosporins fundamentally fails in both analytical and pharmacological workflows. Because desacetylcephalothin lacks the C-3 acetyl group, it exhibits significantly higher polarity, resulting in distinct chromatographic retention behavior essential for baseline resolution in HPLC/LC-MS [1]. Furthermore, its antimicrobial potency is substantially lower than that of the parent compound; using cephalothin as a proxy in biological assays or pharmacokinetic models leads to severe overestimations of in vivo bactericidal activity and inaccurate clearance calculations [2]. For quality control in veterinary antibiotic manufacturing, substituting this specific compound with crude degradation mixtures prevents the precise quantification of regulated impurities required for compliance.
In reverse-phase high-pressure liquid chromatography (HPLC) using a C18 column, desacetylcephalothin sodium demonstrates a significantly shorter retention time compared to its parent drug due to increased polarity from the C-3 hydroxyl group. Under standard conditions utilizing a sodium acetate/methanol mobile phase, desacetylcephalothin elutes at approximately 4.44 minutes, whereas cephalothin elutes at 9.99 minutes [1]. This clear baseline separation is critical for the accurate, simultaneous quantification of the drug and its metabolite in serum and urine samples.
| Evidence Dimension | HPLC Retention Time (C18 column) |
| Target Compound Data | ~4.44 minutes |
| Comparator Or Baseline | Cephalothin (~9.99 minutes) |
| Quantified Difference | 5.55-minute earlier elution |
| Conditions | C18 reverse-phase HPLC, 254 nm UV detection, sodium acetate/methanol mobile phase |
Procuring this exact standard guarantees baseline resolution in LC assays, preventing the co-elution errors that would invalidate therapeutic drug monitoring data.
Desacetylcephalothin sodium retains partial, yet significantly attenuated, bactericidal efficacy compared to cephalothin. Microbiological assays demonstrate that the desacetyl metabolite possesses only 20% to 25% of the biological activity of the parent compound against standard test organisms[1], with some specific bacterial strains showing a reduction in activity to as low as 1/16th that of cephalothin[2].
| Evidence Dimension | Relative Antimicrobial Activity |
| Target Compound Data | 20-25% (down to 6.25%) relative bioactivity |
| Comparator Or Baseline | Cephalothin (100% baseline bioactivity) |
| Quantified Difference | 4- to 16-fold reduction in potency |
| Conditions | In vitro microbiological assays (e.g., against Bacillus subtilis or Staphylococcus spp.) |
Essential for calibrating microbiological assays to prevent the overestimation of total antibacterial coverage in pharmacokinetic tissue clearance models.
Desacetylcephalothin is the definitive marker for the enzymatic hydrolysis of cephalosporins in advanced gastrointestinal models. When cephalothin is incubated in freshly collected porcine intestinal juice, it is rapidly metabolized into desacetylcephalothin and thienyl-acetylglycine. In contrast, standard Simulated Intestinal Fluid with pancreatin (SIF/P) fails to generate these specific metabolites [1].
| Evidence Dimension | Metabolite Formation (Presystemic Degradation) |
| Target Compound Data | Quantifiable formation of desacetylcephalothin |
| Comparator Or Baseline | SIF/P model (Zero formation of desacetylcephalothin) |
| Quantified Difference | Absolute presence vs. absence of the specific metabolic pathway |
| Conditions | Ex vivo porcine intestinal juice vs. standard SIF/P in vitro models |
Procuring this standard is strictly required to validate advanced ex vivo absorption models that accurately mimic true mammalian enzymatic degradation.
Desacetylcephalothin sodium is the required analytical reference standard for quantifying the metabolic clearance of first-generation cephalosporins in serum and urine. Its distinct chromatographic retention allows laboratories to accurately calculate the half-life and excretion rates of the parent drug versus the active metabolite, ensuring precise therapeutic drug monitoring [1].
In the industrial synthesis of veterinary antibiotics like cefalonium, desacetylcephalothin sodium serves as a critical, regulatory-recognized impurity standard. Procuring high-purity lots of this compound enables QA/QC departments to validate batch purity and ensure compliance with pharmacopeial degradation limits.
Because standard simulated intestinal fluids often fail to replicate true enzymatic hydrolysis, researchers use desacetylcephalothin sodium to calibrate and validate ex vivo tissue and intestinal juice models. It acts as the definitive marker for esterase-driven presystemic drug metabolism, outperforming generic simulated fluid baselines [2].